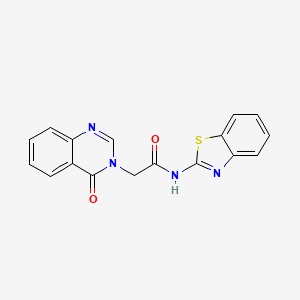

N-(1,3-benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide is a heterocyclic compound featuring a benzothiazole moiety linked via an acetamide bridge to a 4-oxoquinazolin-3-yl group. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 4-oxoquinazolinone scaffold contributes to bioactivity through interactions with enzymes like DNA gyrase or casein kinase-1δ (CK-1δ), making this compound a candidate for drug development . Synthesis typically involves cycloaddition reactions or substitution of chloroacetyl intermediates with heterocyclic amines, as described in related benzothiazole-acetamide derivatives .

Properties

Molecular Formula |

C17H12N4O2S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C17H12N4O2S/c22-15(20-17-19-13-7-3-4-8-14(13)24-17)9-21-10-18-12-6-2-1-5-11(12)16(21)23/h1-8,10H,9H2,(H,19,20,22) |

InChI Key |

DSMYITFCDPDLFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula : C20H18N4O2S

Molecular Weight : 378.4 g/mol

IUPAC Name : (2S)-N-(1,3-benzothiazol-2-yl)-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide

InChI Key : VUHBZJDBTVIJMW-KRWDZBQOSA-N

The biological activity of this compound primarily stems from its interaction with various molecular targets. The compound's benzothiazole and quinazolinone moieties are known to modulate enzyme activity and receptor interactions, which can lead to diverse pharmacological effects. Specifically, it may inhibit certain enzymes or act as a ligand for receptors involved in critical biological pathways .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds featuring benzothiazole and quinazolinone structures. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in preventing cellular damage associated with chronic diseases .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Enzyme Inhibition | Urease inhibition |

Case Study: Anticancer Efficacy

In a recent study examining the efficacy of this compound against breast cancer cells, researchers reported a significant reduction in cell viability at concentrations as low as 10 µM. The compound induced cell cycle arrest and promoted apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against E. coli and S. aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole and quinazolinone exhibit potent antimicrobial properties. For instance, compounds similar to N-(1,3-benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida species .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | MIC (μg/ml) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 2 | |

| Compound B | E. coli | 5 | |

| Compound C | C. albicans | 10 |

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies indicate that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain .

Table 2: Anti-inflammatory Effects

Anticancer Activity

The compound has also shown promise in cancer research. Its ability to modulate specific molecular targets involved in tumor growth and proliferation makes it a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Luo et al., a series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these, several compounds exhibited remarkable potency comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

Research by Vasantha et al. focused on the synthesis of new derivatives based on the benzothiazole framework. These derivatives showed significant anti-inflammatory activity in animal models, with some achieving over 90% inhibition of edema compared to controls .

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide (CAS: 316128-50-4)

- Structural Difference: Replaces the 4-oxoquinazolinyl group with a 4-chlorophenoxy moiety.

- No direct bioactivity data is available, but similar compounds show moderate antimicrobial activity .

N-(6-Substituted-Benzothiazol-2-yl)-2-(heterocyclic)acetamides

- Examples : Compounds 5a–m, 6a–b, 7a–b ().

- Structural Difference : Substituted benzothiazole cores with triazole, imidazole, or tetrazole groups.

- Bioactivity: Antimicrobial testing revealed MIC values as low as 3.125 µg/ml against E. coli for derivatives like BTC-j (N-(6-methoxybenzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide) . The absence of the 4-oxoquinazolinone group may limit kinase inhibition but enhances antibacterial potency.

Quinazolinone Derivatives with Alternative Heterocycles

2-(4-Oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 723737-98-2)

- Structural Difference : Replaces benzothiazole with a thiazole ring.

- However, the lack of benzothiazole’s aromatic system may diminish intercalation with DNA or enzymes .

N-(2-Chloro-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide (CAS: 1326931-82-1)

- Structural Difference : Substituted phenyl group instead of benzothiazole.

- Implications: The phenyl group’s hydrophobicity may enhance solubility in lipid-rich environments but reduce affinity for polar enzyme pockets. No bioactivity data is reported, but analogous quinazolinones are explored as kinase inhibitors .

Thiazolidin-4-one and Related Scaffolds

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5, )

- Structural Difference: Incorporates a thioxothiazolidinone ring and a sulfur bridge.

- Such derivatives are often evaluated for anticancer or anti-inflammatory effects .

2-(Substituted)-4-thiazolidinone-Benzimidazole Hybrids ()

- Example: 2-[2-(4-Cyanophenyl)benzimidazol-1-yl]-N-(4-oxothiazolidin-3-yl)acetamide.

- These hybrids show broad-spectrum bioactivity, including antimicrobial and antidiabetic effects .

Antimicrobial Activity

- Benzothiazole-acetamides: Derivatives with electron-withdrawing groups (e.g., nitro, methoxy) on the benzothiazole ring exhibit enhanced activity. BTC-r (6-nitro substitution) showed MICs of 6.25–12.5 µg/ml against S. aureus and P. aeruginosa .

- 4-Oxoquinazolinone Derivatives: The target compound’s quinazolinone moiety may target DNA gyrase, similar to fluoroquinolones, but this requires experimental validation.

Enzyme Inhibition

- CK-1δ Inhibition: N-[6-(Trifluoromethyl)benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) showed a pIC50 of 7.8, attributed to the trifluoromethyl group’s hydrophobic interactions . The target compound’s 4-oxoquinazolinone group could mimic these interactions but may require optimization for comparable potency.

Physicochemical and Pharmacokinetic Properties

*Calculated using Molinspiration or similar tools.

Preparation Methods

Synthesis of 2-Aminobenzothiazole

2-Aminobenzothiazole serves as the primary nucleophile in these reactions. It is commonly prepared by cyclizing thiourea derivatives with halogenated aromatic compounds under basic conditions. For example, reaction of 2-chloronitrobenzene with thiourea in ethanol at reflux yields 2-aminobenzothiazole after reduction of the nitro group.

Activation of the Acetyl Group

The acetic acid derivative (e.g., 2-(4-oxoquinazolin-3-yl)acetic acid) must be activated to facilitate amide bond formation. Common strategies include:

-

Chlorination : Treating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Coupling Reagents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) to generate reactive intermediates.

Proposed Synthesis of N-(1,3-Benzothiazol-2-yl)-2-(4-Oxoquinazolin-3-yl)Acetamide

Step 1: Synthesis of 2-(4-Oxoquinazolin-3-yl)Acetic Acid

The quinazolinone moiety is synthesized first. A representative pathway involves:

-

Condensation of anthranilic acid with urea at 180–200°C to form 4-hydroxyquinazoline.

-

Alkylation at the N3 position using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base.

-

Hydrolysis of the ester intermediate (e.g., ethyl 2-(4-oxoquinazolin-3-yl)acetate) using NaOH in aqueous ethanol to yield the carboxylic acid.

Reaction Scheme :

Step 2: Amide Bond Formation

The carboxylic acid is coupled with 2-aminobenzothiazole using either acyl chloride or coupling reagent methodologies:

Acyl Chloride Method

-

Activation : React 2-(4-oxoquinazolin-3-yl)acetic acid (1.0 equiv) with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours.

-

Coupling : Add 2-aminobenzothiazole (1.1 equiv) and triethylamine (2.0 equiv) dropwise. Stir at room temperature for 12 hours.

-

Workup : Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

EDC/HOBt-Mediated Coupling

-

Activation : Mix 2-(4-oxoquinazolin-3-yl)acetic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in dry DMF. Stir at 0°C for 30 minutes.

-

Coupling : Add 2-aminobenzothiazole (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir at room temperature for 24 hours.

-

Workup : Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing charged intermediates. DMF is preferred for EDC/HOBt couplings due to improved solubility of reactants.

Temperature and Time

-

Acyl Chloride Method : Reactions at 0–25°C prevent side reactions (e.g., decomposition of acid chloride).

-

EDC/HOBt Method : Prolonged stirring (24 hours) ensures complete conversion.

Catalytic Additives

4-Dimethylaminopyridine (DMAP) accelerates acyl chloride couplings by acting as a nucleophilic catalyst.

Characterization and Analytical Data

Spectroscopic Analysis

-

IR Spectroscopy : Expected peaks include:

-

¹H NMR (DMSO-d₆, 400 MHz) :

-

¹³C NMR :

Elemental Analysis

-

Calculated : C, 58.11%; H, 3.73%; N, 11.96%; S, 9.13%.

Challenges and Mitigation Strategies

Low Yields in Amide Coupling

-

Cause : Steric hindrance from the quinazolinone ring.

-

Solution : Use excess coupling reagents (1.5 equiv EDC/HOBt) and extended reaction times (48 hours).

Byproduct Formation

-

Cause : Hydrolysis of acyl chloride intermediates.

-

Solution : Rigorous drying of solvents and reagents under molecular sieves.

Q & A

Q. What are the common synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step protocols:

Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic/basic conditions .

Quinazolinone Synthesis : Cyclocondensation of anthranilic acid derivatives with urea or nitriles, followed by oxidation to form the 4-oxoquinazolin-3-yl moiety .

Acetamide Coupling : Reacting the benzothiazole-2-amine intermediate with a bromoacetylated quinazolinone derivative via nucleophilic substitution .

Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography is used for intermediates, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., benzothiazole C2-H at δ 8.1–8.3 ppm) and carbonyl groups (quinazolinone C4=O at ~170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C19H15N3O2S: 358.0957) .

- X-ray Crystallography : Resolves bond angles and dihedral distortions in the benzothiazole-quinazolinone hybrid structure .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What in vitro models are suitable for initial biological screening of this compound?

- Anticancer Activity : MTT assays using MDA-MB-231 (breast cancer) or A549 (lung cancer) cell lines, with IC50 values compared to reference drugs (e.g., doxorubicin) .

- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC thresholds ≤50 µg/mL considered active .

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

Q. Methodology :

- Synthesize analogs with systematic substituent variations.

- Compare IC50 values across biological assays to identify pharmacophores.

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies resolve contradictory results in biological assays (e.g., high in vitro activity but poor in vivo efficacy)?

Purity Verification : Confirm compound integrity (>95% by HPLC) to exclude impurities as confounding factors .

Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .

Orthogonal Assays : Validate anticancer activity via apoptosis markers (Annexin V/PI staining) alongside MTT .

Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How can target identification be performed for this compound?

- Chemoproteomics : Use immobilized compound pulldowns with cancer cell lysates, followed by LC-MS/MS to identify bound proteins .

- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint genes whose loss abolishes compound activity .

- Thermal Shift Assays : Monitor protein denaturation to detect direct targets (e.g., kinases) .

Q. What methodologies improve the compound’s aqueous solubility without compromising activity?

- Functionalization : Introduce polar groups (e.g., -OH, -SO2NH2) on the benzothiazole ring .

- Prodrug Design : Convert acetamide to a phosphate ester for pH-dependent release in tumors .

- Co-Crystallization : Use co-solvents (e.g., PEG 400) or co-formers (e.g., succinic acid) in crystallization trials .

- logP Optimization : Balance lipophilicity (target logP 2–3) via substituent adjustments predicted by software (e.g., MarvinSuite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.